2,2,5,5-Tetradeuteriopiperazine
Description
2,2,5,5-Tetradeuteriopiperazine is a deuterated derivative of piperazine (C₄H₁₀N₂), where the hydrogen atoms at positions 2 and 5 are replaced with deuterium (D). This isotopic substitution results in a molecular formula of C₄H₆D₄N₂ and a molecular weight of 90.16 g/mol, compared to 86.14 g/mol for non-deuterated piperazine. Deuterated compounds are critical in nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s distinct spin properties, which eliminate splitting in adjacent proton signals and simplify spectral analysis . Additionally, deuterium incorporation can enhance metabolic stability in pharmaceuticals by slowing cytochrome P450-mediated oxidation, though this application is speculative for this compound without direct pharmacological data .
Properties
IUPAC Name |
2,2,5,5-tetradeuteriopiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2/i1D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUUGHFHXGJENI-RUKOHJPDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CNC(CN1)([2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects: Deuterium vs. Alkyl Groups
- trans-2,5-Dimethylpiperazine (C₆H₁₄N₂, MW: 114.19 g/mol): Methyl groups at positions 2 and 5 increase steric bulk and hydrophobicity (LogP ≈ 0.5–1.0) compared to the hydrophilic piperazine (LogP ≈ -1.3). In contrast, deuterium substitution minimally affects LogP but increases molecular weight by ~4 g/mol .
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | MW (g/mol) | LogP* | TPSA (Ų) | Key Applications |
|---|---|---|---|---|---|
| Piperazine | C₄H₁₀N₂ | 86.14 | -1.3 | 24.5 | Solvent, pharmaceutical intermediate |
| 2,2,5,5-Tetradeuteriopiperazine | C₄H₆D₄N₂ | 90.16 | -1.3 | 24.5 | NMR spectroscopy, isotopic labeling |
| trans-2,5-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 0.7 | 24.5 | Ligand synthesis, catalysis |
| 1-Boc-2,5-dimethylpiperazine | C₁₁H₂₂N₂O₂ | 214.30 | 1.8 | 38.7 | Protected intermediate in organic synthesis |
*LogP values estimated using fragment-based methods.
Pharmacological Analogs
- Compound 22 (5-Thiopropylpiperazine derivative) : Exhibits high affinity for dopamine D2/D3 and serotonin 5-HT1A/2A receptors (LD₅₀ = 2000 mg/kg). While this compound lacks direct receptor data, deuterium substitution in analogous structures could theoretically prolong half-life by reducing metabolic clearance .
NMR Spectral Shifts
Deuterium incorporation at positions 2 and 5 in piperazine eliminates proton signals at these positions and induces minor isotopic shifts in adjacent carbons. For example, in non-deuterated thiodiketopiperazines (, Table 2), carbons adjacent to sulfur or carbonyl groups exhibit shifts in the range of 166–174 ppm (¹³C NMR). Deuterated analogs would show similar carbonyl shifts but lack splitting from protons at positions 2 and 5 .
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